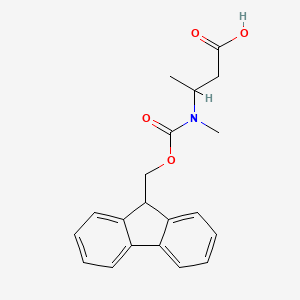
2,6-ditert-butylpyrylium;trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Ditert-butylpyrylium;trifluoromethanesulfonate is a chemical compound with the molecular formula C15H23F3O4S. It is known for its unique structure, which includes a pyrylium ring substituted with tert-butyl groups and a trifluoromethanesulfonate anion. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-ditert-butylpyrylium;trifluoromethanesulfonate typically involves the reaction of 2,6-ditert-butyl-4-methylpyrylium with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using appropriate solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Ditert-butylpyrylium;trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The pyrylium ring can participate in substitution reactions, where different substituents replace the tert-butyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyrylium derivatives, while reduction reactions produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2,6-Ditert-butylpyrylium;trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2,6-ditert-butylpyrylium;trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The pyrylium ring can interact with various nucleophiles, leading to the formation of different products. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Ditert-butylpyridine: Similar in structure but lacks the pyrylium ring and trifluoromethanesulfonate anion.
2,4,6-Tri-tert-butylpyridine: Contains an additional tert-butyl group compared to 2,6-ditert-butylpyrylium;trifluoromethanesulfonate.
Uniqueness
This compound is unique due to its combination of a pyrylium ring and trifluoromethanesulfonate anion, which imparts distinct chemical properties and reactivity. The presence of tert-butyl groups also influences its steric and electronic characteristics, making it a valuable compound in various chemical and research applications .
Eigenschaften
CAS-Nummer |
125455-66-5 |
|---|---|
Molekularformel |
C14H21F3O4S |
Molekulargewicht |
342.38 g/mol |
IUPAC-Name |
2,6-ditert-butylpyrylium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H21O.CHF3O3S/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6;2-1(3,4)8(5,6)7/h7-9H,1-6H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
RORJSNPJHOUXLG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=[O+]C(=CC=C1)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



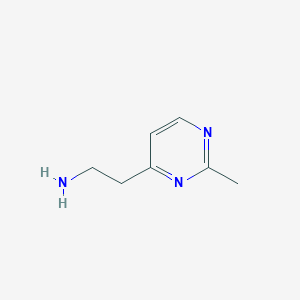
![2-Bromo-9-(3,5-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B15225797.png)
![3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one](/img/structure/B15225800.png)
![(1S,8aS)-Methyl octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B15225810.png)
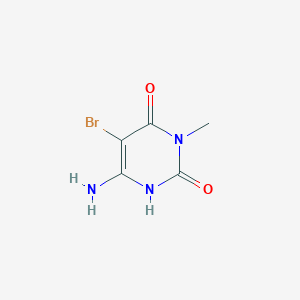
![(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)

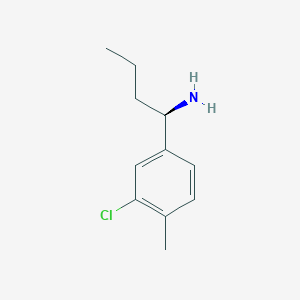
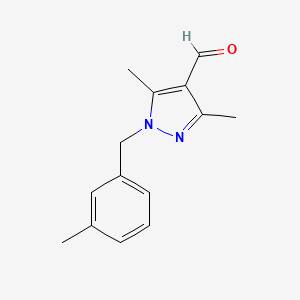
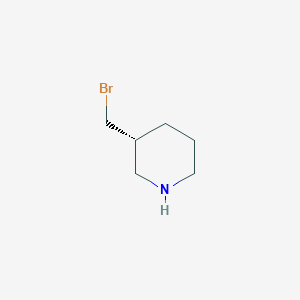
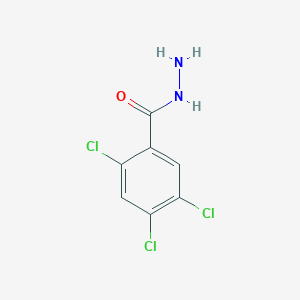
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
